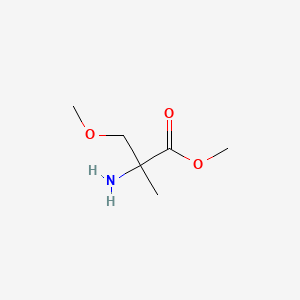
6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Vue d'ensemble
Description
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a chemical compound with the CAS Number: 1166828-19-8 . It is a solid substance and is often used in various chemical reactions and studies .
Synthesis Analysis
The synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide involves two stages . The first stage involves the reaction of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate with ammonia in methanol at 0 degrees Celsius . The second stage occurs at 20 degrees Celsius .Molecular Structure Analysis
The molecular structure of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide is represented by the InChI Code: 1S/C7H8ClN3O/c1-3-5 (7 (9)12)11-6 (8)4 (2)10-3/h1-2H3, (H2,9,12) . The molecular weight of this compound is 185.61 .Physical And Chemical Properties Analysis
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a solid substance . It has a molecular weight of 185.61 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
These compounds have been used in various fields such as pharmaceuticals, organic materials, and natural products . Despite the importance of these scaffolds, the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . Therefore, more research is needed to fully understand their potential applications.
These compounds have been used in various fields such as pharmaceuticals, organic materials, and natural products . Despite the importance of these scaffolds, the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . Therefore, more research is needed to fully understand their potential applications.
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-3,5-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHSDNUNSYSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,5-dimethylpyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)






![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)




